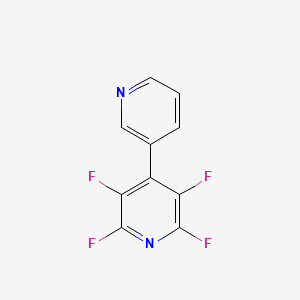
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability, lipophilicity, and biological activity, which makes them useful in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of fluorinated starting materials, such as pentafluoropyridine, allows for efficient synthesis of various fluorinated derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine has several scientific research applications:
Pharmaceuticals: Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its stability and biological activity.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, increasing its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the additional pyridin-3-yl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar but has a methyl group instead of a pyridin-3-yl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is unique due to the presence of both fluorine atoms and a pyridin-3-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H4F4N2 |
|---|---|
Peso molecular |
228.15 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-2-1-3-15-4-5)8(12)10(14)16-9(7)13/h1-4H |
Clave InChI |
OGMPXOSMTYKLNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C(=NC(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















